molecular formula C7H7Cl2N B086363 3,4-Dichlorobenzylamine CAS No. 102-49-8

3,4-Dichlorobenzylamine

Cat. No.: B086363
CAS No.: 102-49-8
M. Wt: 176.04 g/mol
InChI Key: IXHNFOOSLAWRBQ-UHFFFAOYSA-N
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Scientific Research Applications

3,4-Dichlorobenzylamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound is used in the development of and .

    Medicine: Research into this compound has explored its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: In industrial applications, this compound is used in the production of and .

Safety and Hazards

3,4-Dichlorobenzylamine causes severe skin burns and eye damage . It is advised to not breathe its dust/fume/gas/mist/vapors/spray . After handling, wash face, hands, and any exposed skin thoroughly . Wear protective gloves/protective clothing/eye protection/face protection . If inhaled, move the person into fresh air . If on skin, take off immediately all contaminated clothing and rinse skin with water . If in eyes, rinse cautiously with water for several minutes . If swallowed, do not induce vomiting .

Preparation Methods

3,4-Dichlorobenzylamine can be synthesized through several methods. One common synthetic route involves the reaction of 3,4-dichlorobenzyl chloride with ammonia or an amine under controlled conditions . The reaction typically proceeds as follows:

[ \text{Cl}_2\text{C}_6\text{H}_3\text{CH}_2\text{Cl} + \text{NH}_3 \rightarrow \text{Cl}_2\text{C}_6\text{H}_3\text{CH}_2\text{NH}_2 + \text{HCl} ]

Industrial production methods often involve similar reactions but are scaled up and optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure efficient production .

Chemical Reactions Analysis

3,4-Dichlorobenzylamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding . Common oxidizing agents include and .

    Reduction: Reduction reactions can convert this compound to using reducing agents like .

    Substitution: The amino group in this compound can participate in nucleophilic substitution reactions, forming various derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

3,4-Dichlorobenzylamine can be compared with other benzylamine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual chlorine substitution enhances its reactivity and biological activity compared to its mono-substituted or differently substituted counterparts .

Properties

IUPAC Name

(3,4-dichlorophenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2N/c8-6-2-1-5(4-10)3-7(6)9/h1-3H,4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXHNFOOSLAWRBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9059254
Record name 3,4-Dichlorobenzenemethanamine
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Molecular Weight

176.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

102-49-8
Record name 3,4-Dichlorobenzenemethanamine
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Record name Benzenemethanamine, 3,4-dichloro-
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Record name 3,4-Dichlorobenzylamine
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Record name Benzenemethanamine, 3,4-dichloro-
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Record name 3,4-Dichlorobenzenemethanamine
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Record name 3,4-dichlorobenzylamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the improved synthesis method for Olanexidine hydrochloride described in the research?

A1: The research article "Improved synthesis of olanexidine hydrochloride" [] outlines a simplified and industrially scalable method for synthesizing Olanexidine hydrochloride, a compound where 3,4-Dichlorobenzylamine is a key precursor. The new method utilizes a Delepine's amine synthesis to produce this compound hydrochloride from 3,4-dichlorobenzyl chloride and then reacts it with N~1-octyl-N~3-cyanoguanidine to yield Olanexidine hydrochloride. This optimized process significantly increases the yield from 36.6% to 56.2%, presenting a more efficient and cost-effective approach for potential large-scale production [].

Q2: How does the structure of this compound facilitate its incorporation into larger crystalline structures?

A2: In the study "Hexakis(3,4‐dichlorobenzylammonium) cyclohexaphosphate hexahydrate" [], researchers elucidated the crystal structure formed when this compound interacts with cyclohexaphosphate ions. The this compound molecule, existing as a cation due to protonation of the amine group, establishes electrostatic interactions with the negatively charged phosphate rings. Additionally, it forms strong hydrogen bonds with oxygen atoms of the phosphate rings and water molecules present in the crystal lattice. This intricate network of interactions enables the assembly of a three-dimensional structure composed of parallel layers of anionic P6O18 rings, water molecules, and interspersed this compound cations [].

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